molecular formula C10H22Hg B076467 Mercury, bis(2,2-dimethylpropyl)- CAS No. 10284-49-8

Mercury, bis(2,2-dimethylpropyl)-

Cat. No.: B076467
CAS No.: 10284-49-8
M. Wt: 342.87 g/mol
InChI Key: JPOHACHTCANVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mercury, bis(2,2-dimethylpropyl)-, also known as di-neopentylmercury, is an organomercury compound with the molecular formula C₁₀H₂₂Hg and a calculated molecular weight of 342.59 g/mol. Its structure comprises a central mercury atom bonded to two 2,2-dimethylpropyl (neopentyl) groups. The neopentyl substituent (C(CH₃)₂CH₂⁻) is highly branched, conferring steric bulk that may influence stability, solubility, and reactivity. This compound is part of a broader class of dialkylmercury derivatives, which are historically significant in organometallic chemistry but are less studied compared to arylmercury counterparts. Current literature notes its inclusion in databases like the Pharos Project but lacks detailed experimental data on its physical or toxicological properties .

Properties

CAS No.

10284-49-8

Molecular Formula

C10H22Hg

Molecular Weight

342.87 g/mol

IUPAC Name

bis(2,2-dimethylpropyl)mercury

InChI

InChI=1S/2C5H11.Hg/c2*1-5(2,3)4;/h2*1H2,2-4H3;

InChI Key

JPOHACHTCANVDL-UHFFFAOYSA-N

SMILES

CC(C)(C)C[Hg]CC(C)(C)C

Canonical SMILES

CC(C)(C)C[Hg]CC(C)(C)C

Other CAS No.

10284-49-8

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Organomercury Compounds

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Characteristics
Mercury, bis(2,2-dimethylpropyl)- Branched alkyl (neopentyl) C₁₀H₂₂Hg 342.59 (calculated) Not reported High steric bulk; likely low polarity
Phenylmercury chloride Aryl + halogen C₆H₅HgCl 312.04 258 High melting point; ionic character
o-Tolylmercury chloride Substituted aryl + halogen C₇H₇HgCl 326.09 143 Lower symmetry reduces packing efficiency
Bis(2-cyanoethyl)mercury Polar alkyl (cyano) C₆H₈N₂Hg 308.59 (calculated) Not reported Increased polarity; potential for hydrogen bonding
Bis(heptafluoroisopropyl)mercury Fluorinated alkyl C₆H₂F₁₂Hg 502.59 (calculated) Not reported Hydrophobic; electron-withdrawing substituents

Key Observations:

Steric and Electronic Effects: The neopentyl groups in Mercury, bis(2,2-dimethylpropyl)- create significant steric hindrance, likely reducing reactivity toward nucleophiles compared to less bulky alkylmercury compounds. This contrasts with Bis(2-cyanoethyl)mercury, where polar cyano groups enhance intermolecular interactions .

Physical Properties :

  • Arylmercury compounds (e.g., Phenylmercury chloride ) exhibit higher melting points (258°C) due to stronger van der Waals forces and ionic contributions, whereas bulky alkylmercury derivatives like the target compound likely remain liquid at room temperature .

Toxicity and Environmental Impact :

  • While specific toxicity data for Mercury, bis(2,2-dimethylpropyl)- is unavailable, dialkylmercury compounds are generally less bioaccumulative than methylmercury but still pose significant environmental risks due to mercury’s persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.